5-Bromo-2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione
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Overview
Description
5-Bromo-2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C12H11BrO4. It is a derivative of Meldrum’s acid, which is known for its utility in organic synthesis due to its stability and reactivity. This compound features a bromine atom, which can participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione typically involves the bromination of 2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated systems may enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Coupling Products: Biaryl compounds or other complex organic molecules.
Scientific Research Applications
5-Bromo-2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Utilized in the production of fine chemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Bromo-2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione involves its ability to act as an electrophile due to the presence of the bromine atom. This electrophilicity allows it to participate in various substitution and coupling reactions. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid): A precursor to 5-Bromo-2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione, known for its acidity and reactivity in organic synthesis.
5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane: Another brominated derivative with different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions in synthetic and research applications, making it a valuable compound in various fields .
Properties
CAS No. |
61958-49-4 |
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Molecular Formula |
C12H11BrO4 |
Molecular Weight |
299.12 g/mol |
IUPAC Name |
5-bromo-2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C12H11BrO4/c1-11(2)16-9(14)12(13,10(15)17-11)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
QBAWXRDVPRKQQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)(C2=CC=CC=C2)Br)C |
Origin of Product |
United States |
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